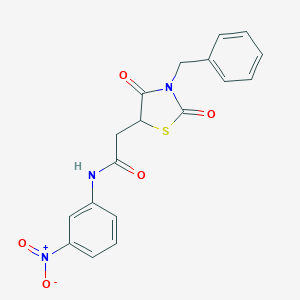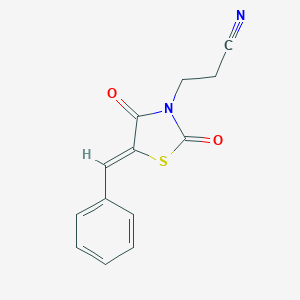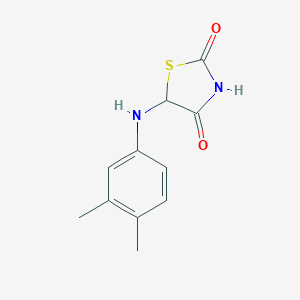![molecular formula C14H15F3N2O2S B227508 3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione, commonly known as GK-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GK-11 belongs to the class of thiazolidinedione compounds, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of GK-11 is not fully understood. However, it has been proposed that GK-11 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by GK-11 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
GK-11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that GK-11 can inhibit the proliferation of cancer cells and induce apoptosis. GK-11 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, GK-11 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using GK-11 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes. Another advantage of using GK-11 is its stability, which allows for long-term storage and use in experiments. However, one limitation of using GK-11 is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on GK-11. One area of research is the development of GK-11 derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the anti-inflammatory and anti-cancer effects of GK-11 in animal models. Additionally, the potential use of GK-11 in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the mechanism of action of GK-11 should be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
GK-11 is synthesized through a multistep process involving the condensation of isobutyraldehyde with thiourea, followed by a reaction with 3-(trifluoromethyl)aniline. The resulting product is then treated with acetic anhydride and sodium bicarbonate to yield GK-11. The synthesis of GK-11 has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
GK-11 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that GK-11 has anti-inflammatory and anti-cancer properties. GK-11 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. GK-11 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propriétés
Nom du produit |
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C14H15F3N2O2S |
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F3N2O2S/c1-8(2)7-19-12(20)11(22-13(19)21)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8,11,18H,7H2,1-2H3 |
Clé InChI |
SHIDJTYTMMNMLC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
